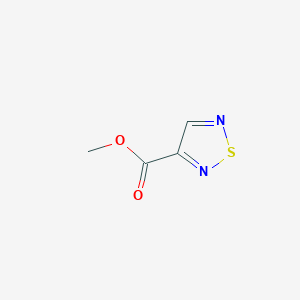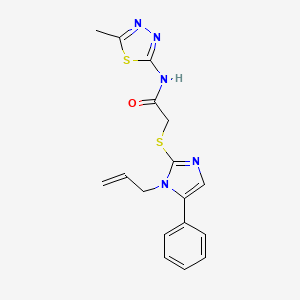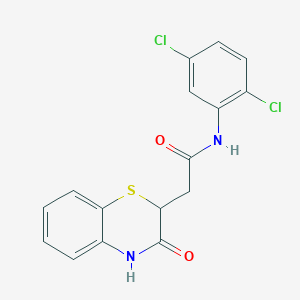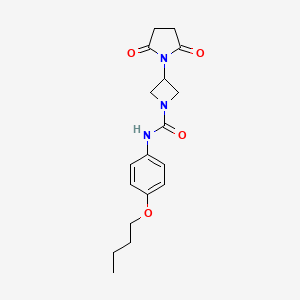
Methyl 1,2,5-thiadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1,2,5-thiadiazole-3-carboxylate” seems to be a derivative of the 1,2,3-thiadiazole class of compounds . Thiadiazoles are a versatile class of compounds which present a wide range of biological activities such as antivirus activity, systemic acquired resistance, anti HIV, fungicide activity, insecticide activity, antitumor activity, and herbicide activity .
Synthesis Analysis
While specific synthesis methods for “Methyl 1,2,5-thiadiazole-3-carboxylate” were not found, thiadiazole derivatives are generally synthesized through various synthetic transformations .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Methyl 1,2,5-thiadiazole-3-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential biological activities. For instance, Zheng et al. (2010) demonstrated the synthesis of 5-methyl-1,2,3-thiadiazoles using a simple one-step procedure, highlighting their significant antiviral and fungicidal activities, especially against various fungi and viruses (Zheng et al., 2010). Similarly, Matakas et al. (1985) prepared 1,2,5-thiadiazole-3-carboxaldehydes, demonstrating the versatility of these compounds in chemical synthesis (Matakas et al., 1985).
Lithiation Studies
Research by Micetich (1970) explored the lithiation of methyl substituted thiadiazoles, revealing various reactions including lateral lithiation and ring cleavage. These findings are crucial for understanding the chemical behavior of thiadiazoles in different conditions (Micetich, 1970).
Antimicrobial and Antitumor Activities
Belen'kaya et al. (1982) reviewed the extensive search for drugs within the 1,2,5-thiadiazole class, discovering compounds with antimicrobial and antitumor activities (Belen'kaya et al., 1982). Additionally, Paruch et al. (2021) synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, observing significant antimicrobial effects, particularly against Gram-positive bacteria (Paruch et al., 2021).
Synthesis Methods
Stanetty et al. (1996) reported the synthesis of methyl naphtho[1,2-d][1,2,3]thiadiazole-4-carboxylate, showcasing the Hurd-Mori reaction as a key step. This study contributes to the understanding of synthetic pathways for thiadiazole derivatives (Stanetty et al., 1996).
Plant Activation and Fungicidal Properties
Research into plant activation and fungicidal properties of thiadiazoles has also been conducted. Wang et al. (2010) synthesized organotin thiadiazole carboxylates with significant fungicidal activity, highlighting the agricultural applications of these compounds (Wang et al., 2010). Qingshan et al. (2013) designed novel plant activators based on thiadiazole-carboxylate, showing efficacy against several plant diseases (Qingshan et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1,2,5-thiadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-9-6-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQRGQPAPKBSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2644205.png)
![(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2644207.png)


![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)
![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)


![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)
